

In-Depth Technical Guide to the Chemical Properties of Demethylmaprotiline-d2

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Compound of Interest

Compound Name: *Demethylmaprotiline-d2*

Cat. No.: *B15139901*

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Abstract

Demethylmaprotiline-d2, the deuterated analog of Demethylmaprotiline (also known as N-desmethylmaprotiline or Normaprotiline), serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart in various biological matrices.

Demethylmaprotiline is the principal and pharmacologically active metabolite of the tetracyclic antidepressant, Maprotiline. This technical guide provides a comprehensive overview of the chemical properties of **Demethylmaprotiline-d2**, including its synthesis, analytical methodologies, and the pharmacological context of its parent compound. The information presented herein is intended to support research and development activities involving the therapeutic monitoring and metabolic studies of Maprotiline.

Chemical and Physical Properties

Demethylmaprotiline-d2 is a stable, isotopically labeled form of Demethylmaprotiline where two hydrogen atoms have been replaced by deuterium. This substitution results in a minimal change in its chemical reactivity but a significant and predictable increase in its molecular mass, making it an ideal internal standard for mass spectrometry-based assays.

Quantitative Data

The key chemical and physical properties of **Demethylmaprotiline-d2** and its non-deuterated analog are summarized in the table below for easy comparison.

Property	Demethylmaprotiline-d2	Demethylmaprotiline
Chemical Formula	$C_{19}H_{19}D_2N$	$C_{19}H_{21}N$ ^[1]
Molecular Weight	265.39 g/mol ^[2]	263.38 g/mol ^[3]
CAS Number	Not available	5721-37-9 ^[1]
Appearance	Solid (Typical)	Solid
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. ^[4]	Store in a cool, dry place.
Solubility	Soluble in DMSO, Ethanol, DMF. ^[4]	Soluble in organic solvents.

Synthesis

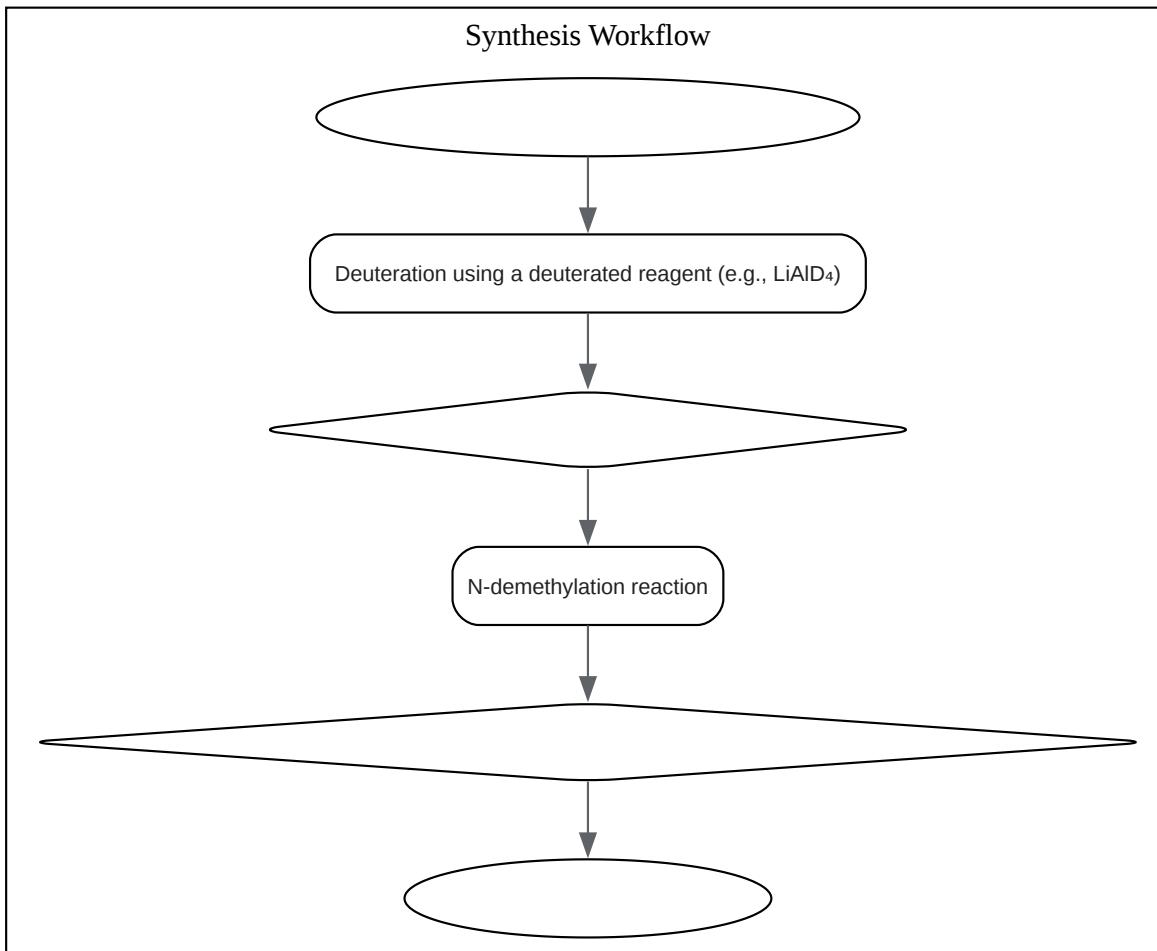
A specific, detailed synthesis protocol for **Demethylmaprotiline-d2** is not readily available in the public domain. However, a general synthetic strategy can be proposed based on established methods for the synthesis of deuterated compounds and the N-demethylation of parent drugs.

Proposed Synthetic Pathway

A plausible approach involves a two-step process:

- Deuteration of a suitable precursor: This can be achieved by utilizing a deuterated reagent, such as a deuterated reducing agent, to introduce the deuterium atoms at a specific position in a precursor molecule.
- N-demethylation of deuterated Maprotiline: If starting with deuterated Maprotiline, a demethylation reaction would be performed to yield **Demethylmaprotiline-d2**.

Experimental Workflow for Synthesis (Hypothetical):



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A hypothetical workflow for the synthesis of **Demethylmaprotiline-d2**.

Experimental Protocols for Analysis

Demethylmaprotiline-d2 is primarily used as an internal standard in the quantification of Demethylmaprotiline in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting tricyclic antidepressants and their metabolites from biological matrices like whole blood, serum, or plasma involves solid-phase extraction.

- Specimen Preparation: A 0.5 mL aliquot of the biological sample is used.
- Internal Standard Spiking: A known concentration of **Demethylmaprotiline-d2** is added to the sample.
- Extraction: The sample is passed through an SPE column.
- Elution: The analytes are eluted from the column using an appropriate solvent mixture (e.g., isopropanol and ammonium hydroxide).
- Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Method

While a specific validated method for **Demethylmaprotiline-d2** is not published, a general LC-MS/MS method for tricyclic antidepressants can be adapted.

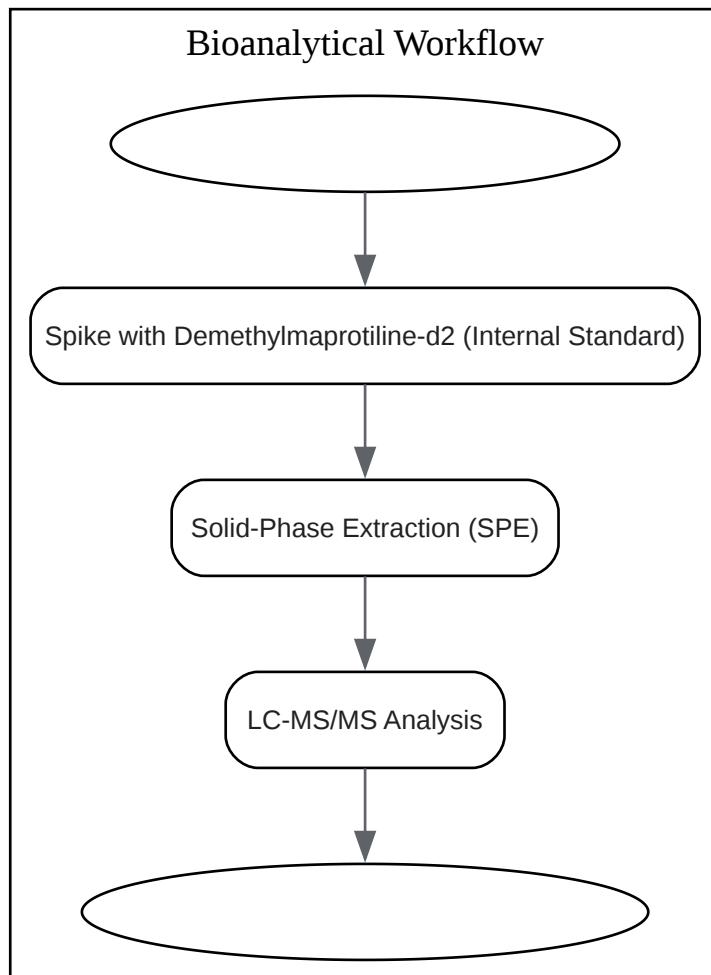
Liquid Chromatography (LC) Parameters (Representative):

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient	A time-programmed gradient from low to high organic content.
Flow Rate	0.3 mL/min
Injection Volume	1.0 μ L

Tandem Mass Spectrometry (MS/MS) Parameters (Representative):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	For Demethylmaprotiline: m/z 264; For Demethylmaprotiline-d2: m/z 266
Product Ion (Q3)	For Demethylmaprotiline: m/z 117 (representative fragment) [5]
Collision Energy	Optimized for the specific instrument and transition.

Experimental Workflow for Bioanalysis:



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A typical workflow for the bioanalysis of Demethylmaprotiline using **Demethylmaprotiline-d2**.

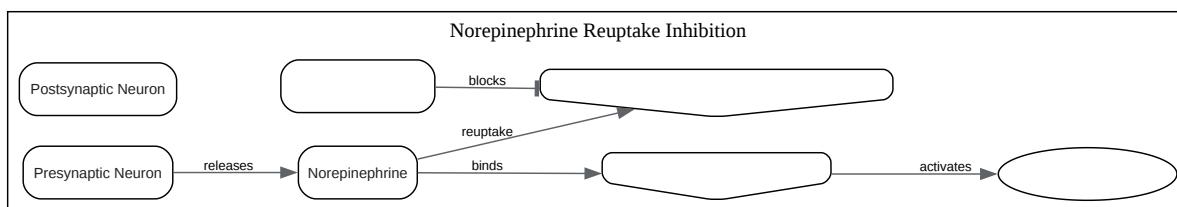
Pharmacology and Signaling Pathways

Demethylmaprotiline is the pharmacologically active N-demethylated metabolite of Maprotiline. [6][7] Maprotiline is a tetracyclic antidepressant that primarily acts as a potent norepinephrine reuptake inhibitor.[8] This action leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[8]

Mechanism of Action

The therapeutic effects of Maprotiline, and by extension its active metabolite Demethylmaprotiline, are attributed to the blockade of the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron.

Signaling Pathway of Norepinephrine Reuptake Inhibition:

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Simplified signaling pathway of norepinephrine reuptake inhibition by Demethylmaprotiline.

Conclusion

Demethylmaprotiline-d2 is an indispensable tool for the accurate quantification of Demethylmaprotiline in pharmacokinetic and toxicological studies. Its chemical properties are well-defined, and while specific synthesis and analytical protocols are not widely published,

established methodologies for similar compounds provide a strong foundation for its use in a research setting. Understanding the pharmacological context of its parent compound, Maprotiline, is crucial for interpreting the data generated using this deuterated internal standard. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.

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